molecular formula C8H7N B3057851 2-Phenylethynamine CAS No. 85739-51-1

2-Phenylethynamine

Cat. No. B3057851
Key on ui cas rn: 85739-51-1
M. Wt: 117.15 g/mol
InChI Key: GTCLFEMMPGBNOI-UHFFFAOYSA-N
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Patent
US06100429

Procedure details

Sabourin, Prepr. Div. Pet. Chem., Am. Chem. Soc., vol. 24, pp. 233-239 discloses the preparation of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol (an aminophenylacetylene) and 3-aminophenylacetylene in two and three steps, respectively, from 3-bromonitrobenzene and 2-methyl-3-butyn-2-ol. In the first step, 3-bromonitrobenzene and 2-methyl-3-butyn-2-ol were reacted in the presence of a catalyst system of bis(triphenylphosphine)palladium dichloride, additional triphenylphosphine, and cuprous iodide in triethylamine solvent at the reflux temperature to obtain 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol. In the second step, this nitrophenylacetylene was hydrogenated in isopropanol in the presence of a Ru/Al2 03 catalyst to obtain 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol. This reference states that is essential to stop the hydrogenation reaction at the stoichiometric point because reduction of the triple bond ensues. In the third step, this aminophenylacetylene was heated in toluene in the presence of sodium hydroxide pellets, with removal of the acetone co-product by distillation, to obtain 3-aminophenylacetylene.
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reactant
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[Compound]
Name
cuprous iodide
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:13])([C:4]#[C:5]C1C=CC=C(N)C=1)[CH3:3].NC#CC1C=CC=CC=1.NC1C=C(C#C)C=CC=1.Br[C:33]1[CH:34]=[C:35]([N+:39]([O-:41])=[O:40])[CH:36]=[CH:37][CH:38]=1.CC(O)(C#C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][C:2]([OH:13])([C:4]#[C:5][C:33]1[CH:38]=[CH:37][CH:36]=[C:35]([N+:39]([O-:41])=[O:40])[CH:34]=1)[CH3:3] |^1:76,95|

Inputs

Step One
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reactant
Smiles
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Smiles
NC#CC1=CC=CC=C1
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reactant
Smiles
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Smiles
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reactant
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CC(C)(C#C)O
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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